molecular formula C21H20N4O2S B5150283 N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide

N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide

Cat. No.: B5150283
M. Wt: 392.5 g/mol
InChI Key: GWQPUKRVPGTTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide is a synthetic organic compound that belongs to the class of sulfanylpropanamides This compound is characterized by the presence of an acetamidophenyl group, a phenylpyrimidinyl group, and a sulfanylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: The synthesis begins with the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Synthesis of the Phenylpyrimidinyl Intermediate: The phenylpyrimidinyl moiety is synthesized through a series of reactions involving the condensation of benzaldehyde with appropriate pyrimidine derivatives.

    Coupling Reaction: The final step involves the coupling of the acetamidophenyl intermediate with the phenylpyrimidinyl intermediate in the presence of a suitable sulfanylating agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14(21(27)25-18-10-8-17(9-11-18)24-15(2)26)28-20-12-19(22-13-23-20)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQPUKRVPGTTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.